![molecular formula C18H18BrN5O B2489021 2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline CAS No. 2415490-00-3](/img/structure/B2489021.png)
2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline is a chemical compound that has been of interest to scientific researchers due to its potential applications in various fields. This compound is commonly referred to as BMQ and is a quinoxaline derivative.
作用机制
The mechanism of action of BMQ is not fully understood, but it is believed to act on various molecular targets. In medicinal chemistry, BMQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In neuroscience, BMQ has been shown to act as a dopamine D3 receptor antagonist, which may have implications for the treatment of addiction and other psychiatric disorders. In cancer research, BMQ has been shown to inhibit the activity of various enzymes involved in cell proliferation and induce apoptosis.
生化和生理效应
BMQ has been shown to have various biochemical and physiological effects, depending on the target and concentration. In medicinal chemistry, BMQ has been shown to reduce inflammation and pain. In neuroscience, BMQ has been shown to modulate dopamine signaling, which may have implications for addiction and other psychiatric disorders. In cancer research, BMQ has been shown to inhibit cell proliferation and induce apoptosis.
实验室实验的优点和局限性
BMQ has several advantages for use in lab experiments. It is a relatively small and stable compound, making it easy to handle and store. It is also readily available and can be synthesized in large quantities. However, BMQ also has some limitations. Its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, its effects may be concentration-dependent, which may require careful dosing in experiments.
未来方向
There are several future directions for research on BMQ. In medicinal chemistry, further studies could investigate the potential of BMQ as an anti-inflammatory and analgesic agent. In neuroscience, further studies could investigate the potential of BMQ as a dopamine D3 receptor antagonist for the treatment of addiction and other psychiatric disorders. In cancer research, further studies could investigate the potential of BMQ as an anticancer agent and its mechanism of action. Additionally, studies could investigate the effects of BMQ on other molecular targets and its potential applications in other fields.
合成方法
The synthesis of BMQ involves the reaction of 5-bromopyrimidine-2-carbaldehyde with 1-(2,2,2-trifluoroethyl)piperidin-4-ol in the presence of a catalyst. The resulting intermediate is then reacted with 3-methylquinoxaline-2-carboxylic acid to yield BMQ. The synthesis of BMQ has been optimized to increase the yield and purity of the compound.
科学研究应用
BMQ has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BMQ has been shown to have anti-inflammatory and analgesic properties. In neuroscience, BMQ has been studied for its potential use as a dopamine D3 receptor antagonist. In cancer research, BMQ has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
属性
IUPAC Name |
2-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c1-12-17(23-16-5-3-2-4-15(16)22-12)24-8-6-14(7-9-24)25-18-20-10-13(19)11-21-18/h2-5,10-11,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZHJXJSFATIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)OC4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


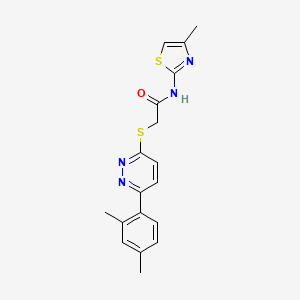
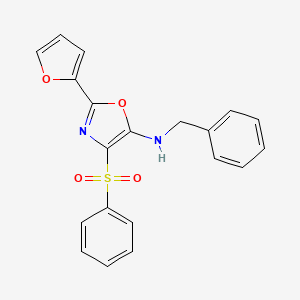
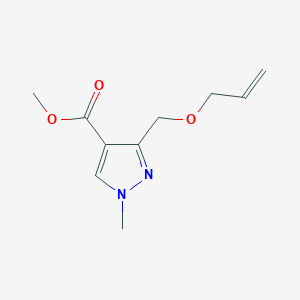
![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)
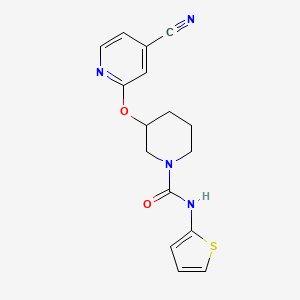


![(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2488955.png)
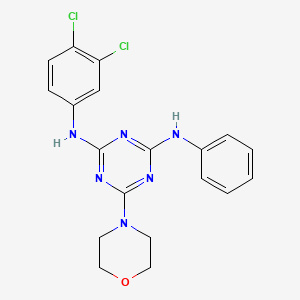
![1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2488957.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)
![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)
